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Compound of Interest

Compound Name: N-(N-HEPTYL)-N-OCTYLAMINE

CAS No.: 26627-77-0

Cat. No.: B1601023 Get Quote

Abstract
This application note details the structural characterization of N-(N-heptyl)-N-octylamine
(CAS: 26627-77-0), an asymmetric secondary amine commonly utilized as a surfactant

intermediate and corrosion inhibitor. Characterizing this molecule presents a specific

spectroscopic challenge: distinguishing the heptyl (

) and octyl (

) alkyl chains, which possess nearly identical magnetic environments near the nitrogen center.
This guide provides a robust protocol for 1H and 13C NMR acquisition, emphasizing pH control
during sample preparation to prevent ammonium salt formation, which drastically alters
chemical shifts.

Introduction & Chemical Context
N-heptyloctan-1-amine (

) consists of a secondary nitrogen center flanked by two aliphatic chains differing by only one
methylene unit.

Molecular Weight: 227.43 g/mol

Key Structural Features:
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Asymmetry:

vs.

chain.

Reactive Center: The secondary amine (

) is susceptible to protonation and hydrogen bonding.

The Analytical Challenge
In standard 1H NMR, the signals for the heptyl and octyl chains overlap extensively. The

-methylene protons (adjacent to Nitrogen) appear at identical chemical shifts for both chains.
Successful characterization relies on precise integration of the bulk methylene envelope and
13C carbon counting rather than resolving individual chain signals.

Experimental Protocol
Reagents and Equipment

Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.

Additive: Deuterium Oxide (

) for exchange experiments.

Neutralizing Agent: Solid Potassium Carbonate (

) or Basic Alumina.

Instrument: 400 MHz NMR Spectrometer (or higher) equipped with a 5mm probe.

Sample Preparation (Critical Step)
Expert Insight: Secondary amines in

often show broadened or downfield-shifted peaks due to trace acidity in the solvent (forming
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) or aggregation. To ensure sharp peaks and reproducible shifts (Free Base form), the solvent
must be neutralized.

Workflow Diagram:

CDCl3 Source Check Acidity

Neutralize
(Filter thru Basic Alumina)If acidic

Dissolve Sample
(15-20 mg)

If neutral Transfer to
NMR Tube

Click to download full resolution via product page

Figure 1: Sample preparation workflow ensuring the amine remains in the free-base form.

Acquisition Parameters
Parameter 1H NMR Setting 13C NMR Setting Rationale

Pulse Angle
Maximizes signal-to-

noise per unit time.

Relaxation Delay (D1) 2.0 - 5.0 s 2.0 s

Ensures accurate

integration of

methyl/methylene

ratios.

Scans (NS) 16 - 64 512 - 1024

13C requires

significantly more

scans due to low

natural abundance.

Temperature
298 K (

)

298 K (

)

Standard ambient

temperature.

Results & Discussion
1H NMR Characterization
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The proton spectrum is dominated by the overlap of the two alkyl chains. The diagnostic signal

is the

-methylene triplet at ~2.6 ppm.

Predicted 1H NMR Data (

):

Position Group
Shift (

ppm)
Multiplicity

Integral
(Ideal)

Assignment
Logic

1 1.1 - 1.8 Broad Singlet 1H

Exchangeabl

e; shift varies

with conc.

2 2.58 - 2.60
Triplet (

Hz)
4H

Deshielded

by Nitrogen.

Overlap of

heads.

3 1.45 - 1.50 Multiplet 4H

Shielded from

N, but distinct

from bulk.

4 Bulk 1.25 - 1.35
Broad

Envelope
18H

Overlapping

methylenes (

: 4x

,

: 5x

).

5 Terminal 0.88
Triplet

(distorted)
6H

Terminus of

both chains.

Validation Check:
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Integration Ratio: The ratio of the

-methylene triplet (4H) to the terminal methyls (6H) must be exactly 1.0 : 1.5. Deviation
suggests impurities or integration errors.

Shake: Adding one drop of

to the tube and shaking will cause the peak at ~1.5 ppm (NH) to disappear, confirming the
secondary amine moiety.

13C NMR Characterization
Carbon NMR provides better resolution but still suffers from overlap in the mid-chain region.

Predicted 13C NMR Data (

):

Position
Shift (

ppm)
Assignment Notes

-Carbon 50.1
Characteristic of

secondary amines.

-Carbon 30.2 Distinct from bulk.

-Carbon 27.5 Bulk Chain Likely overlapping.

-1 Carbon 22.7 Penultimate carbon.

Carbon 14.1 Terminal methyl.

Mid-Chain 29.3 - 29.7 Bulk

The

chain contributes

extra intensity here.

Advanced Analysis: Resolving the Asymmetry
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Distinguishing the heptyl from the octyl chain is not possible via standard 1D NMR because the

"extra"

in the octyl chain is buried in the bulk envelope.

Logic for Assignment: To rigorously prove the presence of two different chains, one must rely

on Quantitative 1H NMR (qNMR) integration logic:

Calibrate the integral of the Terminal Methyls (

0.88) to exactly 6.00.

Integrate the

-methylene (

2.60). It must equal 4.00.

Integrate the Bulk Methylene Envelope (

1.2 - 1.5).

For Di-octylamine (

): Expected Integral = 24H.

For Di-heptylamine (

): Expected Integral = 20H.

For N-Heptyloctylamine (

): Expected Integral = 22H.

Decision Tree for Identification:
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Acquire 1H NMR

Calibrate Methyl (0.88 ppm) to 6.00H

Integrate Bulk Region (1.2-1.6 ppm)

Integral = 24.0H
(Dioctylamine)

Integral = 22.0H
(N-Heptyloctylamine)

Integral = 20.0H
(Diheptylamine)

Click to download full resolution via product page

Figure 2: Integration logic to distinguish the asymmetric amine from symmetric analogs.

Troubleshooting & Common Pitfalls
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Symptom Cause Solution

-CH2 shifted to 3.0 ppm

Protonation (

)

The solvent is acidic. Filter

through basic alumina or add

solid

to the NMR tube.

Broad Peaks Aggregation / Exchange

Increase temperature to 313K

(

) to break H-bonds, or dilute

the sample.

Extra Peak at 1.56 ppm Water

Common in

. Do not confuse with the

-proton multiplet.

Missing NH Signal Fast Exchange

If the sample is too wet or

acidic, the NH proton

exchanges too fast to be seen.

Dry the sample.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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